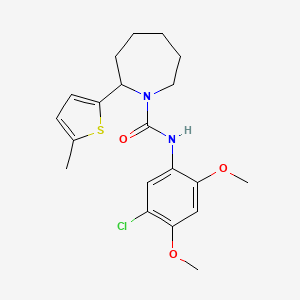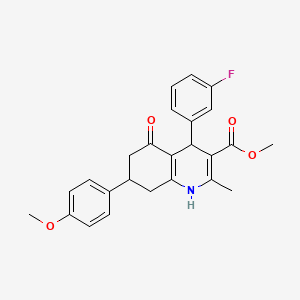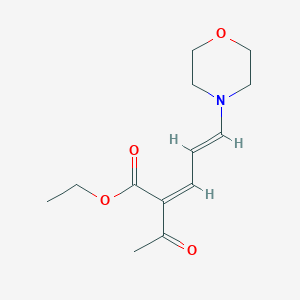![molecular formula C18H24N4O2 B5089847 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5089847.png)
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, also known as CPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPN is a small molecule that belongs to the family of nicotinamide adenine dinucleotide (NAD) precursors. NAD is a crucial coenzyme that plays a vital role in many cellular processes, including energy metabolism, DNA repair, and gene expression.
Applications De Recherche Scientifique
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and metabolic disorders. In cancer research, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to inhibit the growth of cancer cells by targeting the NAD biosynthesis pathway. 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has also been found to have neuroprotective effects by increasing NAD levels in the brain and reducing oxidative stress. In metabolic disorders, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
Mécanisme D'action
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide acts as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step in the NAD biosynthesis pathway. By inhibiting NAMPT, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide reduces the intracellular levels of NAD, leading to the activation of AMP-activated protein kinase (AMPK) and the inhibition of mTOR signaling. This results in the inhibition of cancer cell growth and the activation of autophagy, a process that helps to maintain cellular homeostasis.
Biochemical and Physiological Effects
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide inhibits cell growth, induces apoptosis, and reduces tumor size. In the brain, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide increases NAD levels, reduces oxidative stress, and improves cognitive function. In metabolic disorders, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide improves insulin sensitivity and glucose tolerance, reduces inflammation, and increases energy expenditure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its high potency and selectivity as an NAMPT inhibitor. This makes it a valuable tool for studying the NAD biosynthesis pathway and its role in various cellular processes. However, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide. One area of interest is the development of more potent and selective NAMPT inhibitors for cancer therapy. Another area of research is the investigation of the role of NAD in aging and age-related diseases, such as Alzheimer's disease. Additionally, the potential use of 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide as a neuroprotective agent in traumatic brain injury and stroke is another area of interest. Finally, the development of novel delivery methods for 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, such as nanoparticles or liposomes, could improve its solubility and bioavailability for therapeutic applications.
Conclusion
In conclusion, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including cancer research, neuroprotection, and metabolic disorders. 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide acts as a potent NAMPT inhibitor, leading to the inhibition of cancer cell growth, the activation of autophagy, and the improvement of metabolic health. While 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has some limitations for lab experiments, its high potency and selectivity make it a valuable tool for studying the NAD biosynthesis pathway and its role in various cellular processes. Future research on 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide could lead to the development of novel therapeutics for a range of diseases.
Méthodes De Synthèse
The synthesis of 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide involves the condensation of 6-bromo-nicotinamide with 3-propyl-5-isoxazolecarboxylic acid in the presence of a coupling reagent. The resulting intermediate is then cyclized with cyclopentylamine to yield 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide. The overall yield of this process is around 30%.
Propriétés
IUPAC Name |
6-(cyclopentylamino)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-5-15-10-16(24-22-15)12-20-18(23)13-8-9-17(19-11-13)21-14-6-3-4-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMMXHLQDLWLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)
![2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B5089775.png)
![1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene](/img/structure/B5089783.png)

![1-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5089794.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5089802.png)


![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)

![4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5089864.png)
![4-{[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5089871.png)
